molecular formula C24H21N3OS B6645605 2-anilino-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

2-anilino-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No. B6645605
M. Wt: 399.5 g/mol
InChI Key: BGPOAEABVYLWLL-UHFFFAOYSA-N
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Description

2-anilino-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in various fields. This compound is a thiazole derivative that exhibits remarkable biochemical and physiological properties.

Scientific Research Applications

2-anilino-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has numerous scientific research applications. One of the most significant applications is its use as a fluorescent probe for the detection of metal ions. This compound exhibits remarkable fluorescence properties in the presence of various metal ions such as Cu2+, Hg2+, and Fe3+. Additionally, this compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, making it a promising candidate for cancer treatment.

Mechanism of Action

The mechanism of action of 2-anilino-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide is not fully understood. However, studies have shown that this compound exhibits potent inhibitory activity against various enzymes such as tyrosinase and carbonic anhydrase. Additionally, this compound has been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects:
2-anilino-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide exhibits numerous biochemical and physiological effects. This compound has been shown to exhibit potent anti-inflammatory activity, making it a promising candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to exhibit potent anti-oxidant activity, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-anilino-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide is its relative ease of synthesis. This compound can be synthesized using standard laboratory techniques, making it readily available for research purposes. However, one of the main limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are numerous future directions for the research of 2-anilino-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide. One potential direction is the development of this compound as a fluorescent probe for the detection of other metal ions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment. Finally, research is needed to develop methods to improve the solubility of this compound, which may expand its potential applications in various fields.
Conclusion:
In conclusion, 2-anilino-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide is a promising compound with numerous potential applications in various fields. This compound exhibits remarkable biochemical and physiological properties and can be synthesized using standard laboratory techniques. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-anilino-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide involves the reaction of 2-aminothiazole with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with aniline and benzoyl chloride to form the final compound. The synthesis of this compound is relatively simple and can be achieved using standard laboratory techniques.

properties

IUPAC Name

2-anilino-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c1-16-13-14-20(15-17(16)2)25-23(28)22-21(18-9-5-3-6-10-18)27-24(29-22)26-19-11-7-4-8-12-19/h3-15H,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPOAEABVYLWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N=C(S2)NC3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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